molecular formula C17H14BrClFN5O B11442788 5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-1-(4-bromo-2-fluorobenzyl)-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11442788
M. Wt: 438.7 g/mol
InChI Key: BYEGIYDRFHSWAN-UHFFFAOYSA-N
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Description

5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a approach, such as the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of Substituents: The bromo, fluoro, and chloro substituents can be introduced through halogenation reactions using appropriate halogenating agents.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the halogenation and coupling reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The halogen atoms (bromo, fluoro, chloro) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-1-[(4-chloro-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-Amino-1-[(4-bromo-2-chlorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The presence of the specific combination of bromo, fluoro, and chloro substituents in 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide makes it unique compared to other similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for further research and development.

Properties

Molecular Formula

C17H14BrClFN5O

Molecular Weight

438.7 g/mol

IUPAC Name

5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-(2-chloro-4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C17H14BrClFN5O/c1-9-2-5-14(12(19)6-9)22-17(26)15-16(21)25(24-23-15)8-10-3-4-11(18)7-13(10)20/h2-7H,8,21H2,1H3,(H,22,26)

InChI Key

BYEGIYDRFHSWAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N)Cl

Origin of Product

United States

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